molecular formula C7H7F3O2S B3115041 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one CAS No. 2064-82-6

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

Cat. No. B3115041
CAS RN: 2064-82-6
M. Wt: 212.19 g/mol
InChI Key: KZFIQOLOLYNACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Intramolecular Dieckmann Condensation

The most common method for synthesizing tetrahydro-4H-thiopyran-4-ones involves intramolecular Dieckmann condensation. Starting from 3,3’-thiodipropanoates, this process occurs in the presence of NaOMe, NaH, or other bases. The intermediates formed during this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which undergo hydrolysis and decarboxylation by heating in 10–15% H2SO4. The initial 3,3’-thiodipropanoates can be obtained from 3,3’-thiodipropionic acid or through a reaction of methyl acrylate with sodium hydrosulfide. Additionally, alkylation (arylation, alkenylation) of tetrahydrothiopyrans at the C-3 atom can be performed using corresponding halides in the presence of NaH. Deallyloxycarbonylation can also be achieved using Pd(PPh3)4 in the presence of morpholine .

Addition of Hydrogen Sulfide Derivatives to Divinyl Ketones

Another effective method involves double addition of hydrogen sulfide, hydrosulfide, or sodium sulfide to divinyl ketones. The reactions of divinyl ketones with Na2S in tert-butyl methyl ether medium, in the presence of tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate, result in stereoselective formation of (2R,6S)-2,6-diaryltetrahydro-4H-thiopyran-4-ones. A cyclization using NaSH in carbonate buffer solution (pH 8.9) leads to the formation of (2S,6S)-2,6-diaryl derivatives with high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoroacetyl)tetrahydrothiopyran-4-one consists of a tetrahydrothiopyran ring with a trifluoroacetyl group attached. The trifluoroacetyl moiety contributes to its reactivity and properties. The 3D structure can be visualized using molecular modeling tools .


Physical And Chemical Properties Analysis

  • GC Purity : >=98.5% .

Scientific Research Applications

Synthesis Applications

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one is utilized in various synthesis applications, demonstrating its versatility in chemical reactions. Yadav et al. (2009) detailed a three-component coupling procedure to produce 4-arylthiotetrahydropyrans with all cis-selectivity, indicating the compound's utility in introducing thiol groups on a tetrahydropyran ring. Similarly, Shaabani et al. (2005) noted that 1,1,3,3-N,N,N′,N′-Tetramethylguanidinium trifluoroacetate, an ionic liquid, efficiently promotes the one-pot synthesis of pyran annulated heterocyclic systems, emphasizing the compound's role in facilitating efficient and rapid synthesis procedures. Lin et al. (2016) described how the trifluoroacetic acid adduct of a tetranuclear zinc cluster catalyzes per-O-acetylation and de-O-acetylation of carbohydrates, showcasing the compound's dual-purpose catalytic ability. These studies collectively highlight the compound's significant role in facilitating complex synthesis reactions and its catalytic properties in different chemical processes (Yadav et al., 2009, Shaabani et al., 2005, Lin et al., 2016).

Cyclization and Cycloaddition Reactions

The compound is actively involved in cyclization and cycloaddition reactions. Sosnovskikh et al. (2007) demonstrated that 3-(Trifluoroacetyl)chromones undergo heterodiene cycloaddition, producing novel fused pyrans with high stereoselectivity. Hart and Bennett (2003) reported that trifluoroacetic acid efficiently catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans. These studies emphasize the compound's pivotal role in promoting cyclization reactions, contributing to the synthesis of complex heterocyclic structures with high stereoselectivity and efficiency (Sosnovskikh et al., 2007, Hart & Bennett, 2003).

Functionalized Compound Synthesis

The compound also aids in the synthesis of functionalized compounds. For instance, Mamat et al. (2008) highlighted the synthesis of functionalized 3-(trifluoromethyl)phenols through formal [3+3] cyclization, resulting in new functionalized dihydropyrans. This underlines the compound's crucial role in the synthesis of functionalized materials, contributing to the diversification of chemical libraries and the potential development of novel compounds (Mamat et al., 2008).

properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)thian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFIQOLOLYNACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C1=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90664352
Record name 3-(Trifluoroacetyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

CAS RN

2064-82-6
Record name 3-(Trifluoroacetyl)thian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90664352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Reactant of Route 2
Reactant of Route 2
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Reactant of Route 3
Reactant of Route 3
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Reactant of Route 4
Reactant of Route 4
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Reactant of Route 5
Reactant of Route 5
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one
Reactant of Route 6
Reactant of Route 6
3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.